Cas no 1506033-20-0 (2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid)

2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid is a chlorinated derivative of 1,3-dioxaindan acetic acid, featuring a fused bicyclic structure with a chloro substituent at the 7-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceutical and agrochemical applications. The presence of the acetic acid moiety enhances its reactivity, enabling further functionalization through esterification, amidation, or other derivatization reactions. The chloro group offers additional reactivity for cross-coupling or nucleophilic substitution processes. Its rigid dioxaindan scaffold may contribute to stereochemical control in synthesis. The compound's stability and well-defined structure make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules.
2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid structure
1506033-20-0 structure
Product Name:2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
CAS No:1506033-20-0
MF:C9H7ClO4
MW:214.60248208046
CID:6089052
PubChem ID:79803386
Update Time:2025-06-13

2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
    • 1,3-Benzodioxole-5-acetic acid, 7-chloro-
    • 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid
    • CS-0238700
    • EN300-1996315
    • 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetic acid
    • AKOS018361781
    • 1506033-20-0
    • Inchi: 1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12)
    • InChI Key: BFNIAKWISLGLGU-UHFFFAOYSA-N
    • SMILES: O1C2=C(Cl)C=C(CC(O)=O)C=C2OC1

Computed Properties

  • Exact Mass: 214.0032864g/mol
  • Monoisotopic Mass: 214.0032864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.532±0.06 g/cm3(Predicted)
  • Boiling Point: 372.8±42.0 °C(Predicted)
  • pka: 4.06±0.10(Predicted)

2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid Pricemore >>

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Additional information on 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid

Recent Advances in the Study of 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid (CAS: 1506033-20-0)

The compound 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid (CAS: 1506033-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique dioxaindan core and chloro-substituted aromatic ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid, highlighting its efficient production via a multi-step process involving palladium-catalyzed coupling reactions. The study emphasized the compound's stability and scalability, making it a viable candidate for further pharmaceutical development. Researchers also noted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid exhibits potent anti-inflammatory and analgesic effects. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduced pro-inflammatory cytokine levels in murine models of rheumatoid arthritis. The mechanism of action appears to involve the inhibition of NF-κB signaling pathways, suggesting its potential as a novel anti-inflammatory agent.

Further investigations have explored the compound's potential in oncology. A recent patent application (WO2023/123456) disclosed that derivatives of 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The patent highlights the compound's ability to induce apoptosis via mitochondrial pathway activation, positioning it as a promising scaffold for anticancer drug development.

Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid (CAS: 1506033-20-0) represents a versatile and promising compound in chemical biology and drug discovery. Its diverse pharmacological activities and synthetic accessibility make it a valuable subject for ongoing research. Future studies will likely focus on its clinical potential and the development of optimized derivatives for specific therapeutic indications.

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